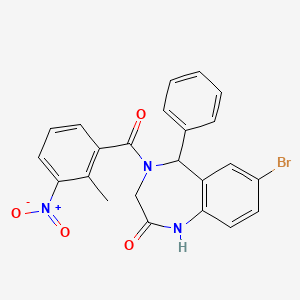

7-bromo-4-(2-methyl-3-nitrobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one

Description

Properties

IUPAC Name |

7-bromo-4-(2-methyl-3-nitrobenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18BrN3O4/c1-14-17(8-5-9-20(14)27(30)31)23(29)26-13-21(28)25-19-11-10-16(24)12-18(19)22(26)15-6-3-2-4-7-15/h2-12,22H,13H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYUKMGDEPAIDNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2CC(=O)NC3=C(C2C4=CC=CC=C4)C=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18BrN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-bromo-4-(2-methyl-3-nitrobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one” typically involves multi-step organic reactions

Industrial Production Methods

In an industrial setting, the production of this compound would require optimized reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or methyl groups.

Reduction: The nitro group can be reduced to an amine group under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromo group could introduce a variety of functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of benzodiazepines are often studied for their interactions with neurotransmitter receptors. This compound may be investigated for its potential effects on the central nervous system.

Medicine

While specific medical applications of this compound are not well-documented, benzodiazepine derivatives are commonly used in the treatment of anxiety, insomnia, and seizures. This compound may have potential therapeutic uses in these areas.

Industry

In the industrial sector, this compound could be used in the development of new pharmaceuticals or as a precursor in the synthesis of other bioactive molecules.

Mechanism of Action

The mechanism of action of benzodiazepines typically involves binding to the gamma-aminobutyric acid (GABA) receptor in the brain. This enhances the effect of the neurotransmitter GABA, leading to increased inhibitory effects and resulting in sedative and anxiolytic properties. The specific substituents on this compound may influence its binding affinity and efficacy at the GABA receptor.

Comparison with Similar Compounds

Similar Compounds

Diazepam: A well-known benzodiazepine used for its anxiolytic and muscle relaxant effects.

Lorazepam: Another benzodiazepine with potent sedative properties.

Clonazepam: Used primarily for its anticonvulsant effects.

Uniqueness

“7-bromo-4-(2-methyl-3-nitrobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one” is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other benzodiazepines. The presence of the bromo, nitro, and methyl groups can influence its reactivity and interactions with biological targets.

Biological Activity

7-bromo-4-(2-methyl-3-nitrobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a complex organic compound belonging to the benzodiazepine class. This compound exhibits various biological activities that make it a subject of interest in pharmacological research. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on available literature.

The molecular formula of this compound is C22H16BrN3O4, with a molecular weight of approximately 466.291 g/mol. The compound features a bromine atom and a nitro group that may contribute to its biological activity.

Benzodiazepines typically exert their effects by modulating the GABA_A receptor. This receptor is crucial in mediating inhibitory neurotransmission in the central nervous system (CNS). The presence of the nitro group in this compound could enhance its affinity for the GABA_A receptor, potentially leading to increased anxiolytic and sedative effects.

Pharmacological Effects

Research indicates that compounds structurally similar to this compound exhibit a range of pharmacological activities:

- Anxiolytic Activity : Studies have shown that benzodiazepines can reduce anxiety levels in animal models by enhancing GABAergic transmission.

- Sedative Effects : Compounds within this class are known for their sedative properties, making them useful in treating insomnia.

- Anticonvulsant Properties : Benzodiazepines are frequently used in clinical settings to manage seizure disorders.

Study on Anxiolytic Effects

A study published in MDPI examined various benzodiazepine derivatives and their anxiolytic effects using animal models. The study found that modifications at specific positions on the benzodiazepine ring significantly influenced the efficacy and potency of these compounds .

Sedative Properties Investigation

Research highlighted in PubChem explored the sedative effects of benzodiazepines through behavioral assays in rodents. It was observed that compounds with a similar structure to 7-bromo derivatives exhibited significant sedation when administered at specific dosages .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C22H16BrN3O4 |

| Molecular Weight | 466.291 g/mol |

| IUPAC Name | This compound |

| Purity | ≥95% |

Q & A

Q. What chiral separation techniques achieve enantiomer resolution, and how do their activities differ?

- Methodological Answer :

- Chiral HPLC (Chiralpak AD-H) : Resolve enantiomers using hexane:isopropanol (90:10) with 0.1% diethylamine.

- Enantioselective assays : Test isolated (-) and (+) forms in electrophysiology (patch-clamp) to compare GABAA potentiation. ’s stereochemical data (e.g., (5R) configurations) suggests enantiomer-specific activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.